BENGHE Foundational & Exploratory

Check Availability & Pricing

Physical and chemical properties of
Loperamide-d6

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Loperamide-d6

Cat. No.: B12395263

Loperamide-d6: A Comprehensive Technical
Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Loperamide-d6 is the deuterated analog of Loperamide, a widely used peripherally acting p-
opioid receptor agonist primarily indicated for the symptomatic control of diarrhea. The
substitution of six hydrogen atoms with deuterium on the N,N-dimethyl groups results in a
heavier isotopologue, making it an invaluable tool in analytical and metabolic studies. This
technical guide provides an in-depth overview of the physical and chemical properties of
Loperamide-d6, detailed experimental protocols for its quantification and synthesis, and a
visualization of its primary signaling pathway.

Physical and Chemical Properties

The physical and chemical properties of Loperamide-d6 and its commonly used hydrochloride
salt are summarized below. These properties are crucial for its application as an internal
standard in pharmacokinetic and bioequivalence studies, ensuring accurate quantification of
the non-deuterated parent drug.

Loperamide-d6 (Free Base)
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Property Value Source

4-[4-(4-chlorophenyl)-4-
hydroxypiperidin-1-yl]-2,2-

Chemical Name diphenyl-N,N- [1]
bis(trideuteriomethyl)butanami
de
Molecular Formula C29H27D6CIN202 [2]
Molecular Weight 483.08 g/mol [2]
Exact Mass 482.2607165 Da [1]
CAS Number 1189574-93-3 [2]
Appearance Solid (form not specified)

Loperamide-d6 Hydrochloride
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4-[4-(4-chlorophenyl)-4-

hydroxypiperidin-1-yl]-2,2-
Chemical Name diphenyl-N,N-

bis(trideuteriomethyl)butanami

de hydrochloride

Molecular Formula C29H27D6CIN202 - HCI
Molecular Weight 519.54 g/mol

Exact Mass 518.2373942 Da

CAS Number 1189469-46-2
Appearance White to off-white solid

Not explicitly reported for d6
Melting Point form. Loperamide HCI melts at

~225°C with decomposition.

DMSO: 50 mg/mL (96.24 mM);
Solubility H20: 1 mg/mL (1.92 mM)

(Requires sonication)

Mechanism of Action

Loperamide, and by extension Loperamide-d6, primarily exerts its anti-diarrheal effect by
acting as a potent agonist at the p-opioid receptors located in the myenteric plexus of the large
intestine. This interaction leads to a cascade of events that ultimately reduce intestinal motility.

Signaling Pathway of Loperamide
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Caption: Loperamide's mechanism of action via the y-opioid receptor.

The binding of loperamide to the p-opioid receptor activates the associated inhibitory G-protein
(Gi/o). This activation leads to the inhibition of adenylyl cyclase, which in turn decreases
intracellular cyclic AMP (CAMP) levels. The activated G-protein also inhibits calcium channels,
reducing calcium influx into the neuron. The culmination of these events is a decrease in the
release of excitatory neurotransmitters like acetylcholine, which subsequently reduces the tone
of the longitudinal and circular smooth muscles of the intestinal wall. This increased transit time
allows for greater absorption of water and electrolytes from the fecal matter.

Experimental Protocols

Loperamide-d6 is predominantly used as an internal standard for the quantitative analysis of
loperamide in biological matrices. Below are representative protocols for its synthesis and
analytical application.

Synthesis of Loperamide-d6

The synthesis of Loperamide-d6 can be adapted from the established synthesis of
Loperamide. The key step involves the use of deuterated N,N-dimethylamine or a deuterated
methylating agent. A generalized synthetic workflow is presented below.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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